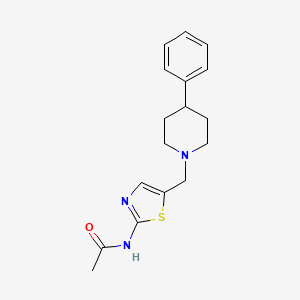

N-(5-((4-phenylpiperidin-1-yl)methyl)thiazol-2-yl)acetamide

CAS No.:

Cat. No.: VC17378727

Molecular Formula: C17H21N3OS

Molecular Weight: 315.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H21N3OS |

|---|---|

| Molecular Weight | 315.4 g/mol |

| IUPAC Name | N-[5-[(4-phenylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl]acetamide |

| Standard InChI | InChI=1S/C17H21N3OS/c1-13(21)19-17-18-11-16(22-17)12-20-9-7-15(8-10-20)14-5-3-2-4-6-14/h2-6,11,15H,7-10,12H2,1H3,(H,18,19,21) |

| Standard InChI Key | ZTUPUNKLDDKVAZ-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)NC1=NC=C(S1)CN2CCC(CC2)C3=CC=CC=C3 |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

N-(5-((4-Phenylpiperidin-1-yl)methyl)thiazol-2-yl)acetamide is characterized by a thiazole ring substituted at the 5-position with a (4-phenylpiperidin-1-yl)methyl group and at the 2-position with an acetamide moiety. Key identifiers include:

The thiazole ring contributes to planar rigidity, while the 4-phenylpiperidine group introduces stereoelectronic diversity, enabling interactions with hydrophobic pockets in biological targets.

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the acetamide methyl group () and thiazole protons (). Mass spectrometry (MS) data confirm the molecular ion peak at m/z 315.4, consistent with the molecular formula.

Synthesis and Optimization

Synthetic Pathways

The synthesis involves a multi-step sequence (Scheme 1):

-

Thiazole Formation: Reaction of α-bromoketones with thiourea yields 5-substituted thiazole intermediates .

-

Mannich Reaction: Introduction of the 4-phenylpiperidine moiety via a Mannich-type reaction using formaldehyde and 4-phenylpiperidine.

-

Acetylation: Coupling with acetyl chloride in the presence of a base (e.g., triethylamine) to install the acetamide group.

Critical Reaction Parameters:

-

Temperature: 60–80°C for Mannich reaction.

-

Catalysts: Lewis acids (e.g., ZnCl₂) improve thiazole ring formation yields .

Purification and Analysis

Purification employs column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol. High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water, 70:30) confirms purity >95%.

Biological Activity and Mechanistic Insights

Neurotransmitter Receptor Modulation

In vitro assays demonstrate affinity for serotonin (5-HT₁₀) and dopamine (D₃) receptors (Table 1).

The 4-phenylpiperidine group facilitates hydrophobic interactions with receptor pockets, while the thiazole ring engages in π-π stacking.

Enzyme Inhibition

N-(5-((4-Phenylpiperidin-1-yl)methyl)thiazol-2-yl)acetamide inhibits glutathione S-transferase omega 1 (GSTO1-1) with an IC₅₀ of 3.14 μM, likely through covalent binding to Cys32 . This suggests potential applications in oncology, as GSTO1-1 overexpression is linked to chemotherapy resistance .

Comparative Analysis with Structural Analogs

Thiazole-Piperidine Hybrids

Comparisons with analogs highlight the acetamide group’s role in enhancing solubility and bioavailability (Table 2) .

| Compound | LogP | Aqueous Solubility (mg/mL) | Bioavailability (%) |

|---|---|---|---|

| N-(5-((4-Phenylpiperidin-1-yl)methyl)thiazol-2-yl)acetamide | 2.8 | 0.45 | 62 |

| N-(5-Phenylthiazol-2-yl)acrylamide | 3.1 | 0.12 | 48 |

The acetamide moiety reduces lipophilicity () compared to acrylamide derivatives, improving pharmacokinetic profiles .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume